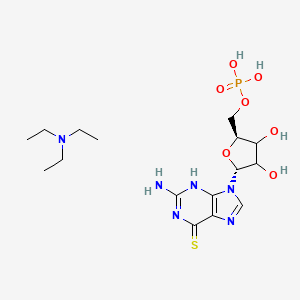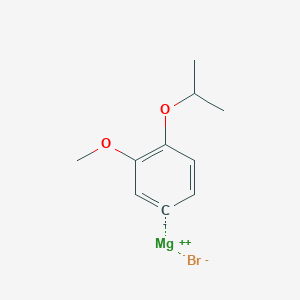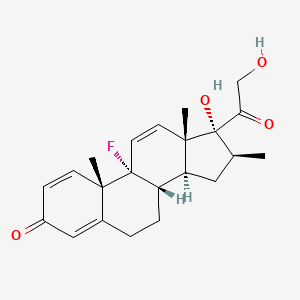
11,12-Dehydroxy-Betamethasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Dehydroxy-Betamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The structural modifications in this compound enhance its pharmacological profile, making it a valuable compound in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dehydroxy-Betamethasone typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Selective reduction of double bonds.
Substitution: Introduction of fluorine atoms to enhance activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Use of organic solvents: To facilitate reactions and purifications.
Temperature control: To maintain reaction kinetics.
Catalysts: To enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 11,12-Dehydroxy-Betamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents (e.g., fluorine gas).
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Saturated hydrocarbons.
Substitution products: Halogenated steroids.
Applications De Recherche Scientifique
11,12-Dehydroxy-Betamethasone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 11,12-Dehydroxy-Betamethasone involves binding to glucocorticoid receptors, leading to:
Inhibition of inflammatory pathways: By suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.
Reduction of cytokine production: By inhibiting phospholipase A2 and decreasing the formation of arachidonic acid derivatives.
Promotion of anti-inflammatory genes: Such as interleukin-10
Comparaison Avec Des Composés Similaires
Betamethasone: The parent compound with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different structure.
Prednisone: A commonly used corticosteroid with a different pharmacokinetic profile.
Uniqueness: 11,12-Dehydroxy-Betamethasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other glucocorticoids .
Propriétés
Formule moléculaire |
C22H27FO4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27FO4/c1-13-10-17-16-5-4-14-11-15(25)6-7-19(14,2)21(16,23)9-8-20(17,3)22(13,27)18(26)12-24/h6-9,11,13,16-17,24,27H,4-5,10,12H2,1-3H3/t13-,16-,17-,19-,20-,21+,22-/m0/s1 |
Clé InChI |
OETCKCTXJGBGQR-IVSIGIPOSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C=C[C@@]2([C@]1(C(=O)CO)O)C)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C=CC2(C1(C(=O)CO)O)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
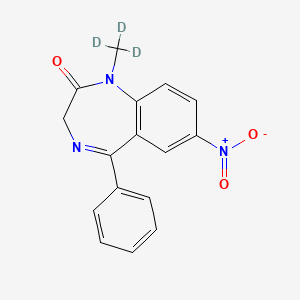
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)

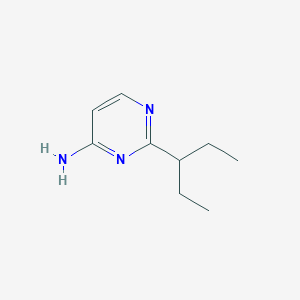

![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
